2-(1,4-Diazepan-1-yl)cyclohexan-1-ol
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Overview
Description
2-(1,4-Diazepan-1-yl)cyclohexan-1-ol is a chemical compound with a unique structure that combines a cyclohexane ring with a diazepane moiety.
Mechanism of Action
Target of Action
It is known that diazepanes, a class of compounds to which this molecule belongs, often interact with gaba receptors in the nervous system .
Mode of Action
Similar compounds are known to interact with their targets, causing changes in the conformation of the receptor proteins and influencing the transmission of nerve signals .
Biochemical Pathways
Diazepanes are generally involved in the modulation of gabaergic neurotransmission .
Result of Action
Similar compounds are known to modulate nerve signal transmission, which can have various effects depending on the specific context .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(1,4-Diazepan-1-yl)cyclohexan-1-ol . .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-(1,4-Diazepan-1-yl)cyclohexan-1-ol involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination. This method employs enantiocomplementary imine reductases to achieve high enantioselectivity. For instance, the ®-selective imine reductase from Leishmania major and the (S)-selective imine reductase from Micromonospora echinaurantiaca have been identified for this purpose .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Diazepan-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-(1,4-Diazepan-1-yl)cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Industry: It is used in the production of various chemical products.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(1,4-Diazepan-1-yl)cyclohexan-1-ol include:
- 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol
- 2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a cyclohexane ring with a diazepane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c14-11-5-2-1-4-10(11)13-8-3-6-12-7-9-13/h10-12,14H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODFEYPMPBBGFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCCNCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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